molecular formula C30H26N2O8S B11667504 4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid

4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11667504
M. Wt: 574.6 g/mol
InChI Key: QQNGCWWEPIXKJC-IWIPYMOSSA-N
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Description

4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it an interesting subject for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the furan and benzoic acid moieties, and the final coupling reactions. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

    Materials Science: Its unique structure could be explored for the development of novel materials with specific properties.

    Chemical Research: The compound can serve as a model system for studying complex organic reactions and mechanisms.

Mechanism of Action

The mechanism of action of 4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-{(Z)-[5-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid: shares structural similarities with other thiazolopyrimidine derivatives, which may also exhibit interesting chemical and biological properties.

    2-(2,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine: This compound lacks the furan and benzoic acid moieties but retains the core thiazolopyrimidine structure.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H26N2O8S

Molecular Weight

574.6 g/mol

IUPAC Name

4-[5-[(Z)-[5-(2,4-dimethoxyphenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C30H26N2O8S/c1-5-39-29(36)25-16(2)31-30-32(26(25)21-12-10-19(37-3)14-23(21)38-4)27(33)24(41-30)15-20-11-13-22(40-20)17-6-8-18(9-7-17)28(34)35/h6-15,26H,5H2,1-4H3,(H,34,35)/b24-15-

InChI Key

QQNGCWWEPIXKJC-IWIPYMOSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)S2)C

Origin of Product

United States

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